methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, an indazole moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the indazole moiety through a series of coupling reactions. The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The thiazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shares the indole moiety and has shown antiviral activity.
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate: Similar in structure, this compound is used as a precursor in the synthesis of synthetic cannabinoids.
Uniqueness
Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the thiazole and indazole moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N4O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(1-methylindazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H14N4O3S/c1-8-11(14(21)22-3)16-15(23-8)17-13(20)12-9-6-4-5-7-10(9)19(2)18-12/h4-7H,1-3H3,(H,16,17,20) |
InChI Key |
GBBDMLJTCDRZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=NN(C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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